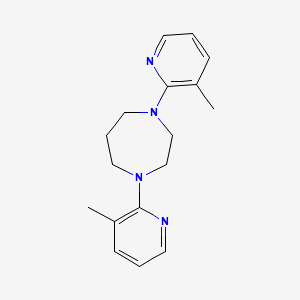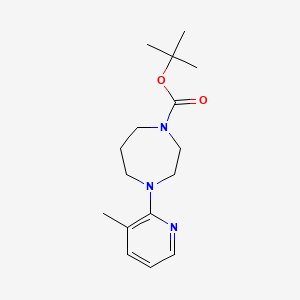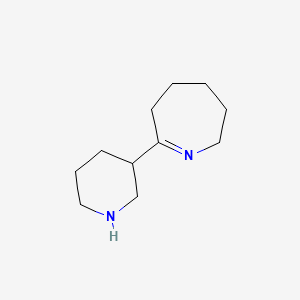
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane
Übersicht
Beschreibung
“1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” is a chemical compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
While specific synthesis methods for “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” are not available, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would depend on its exact structure and the conditions under which it is reacted. Piperazines, in general, can undergo a variety of reactions due to the presence of the two nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would depend on its exact molecular structure. In general, piperazines are usually solid at room temperature and highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance
1,4-Diazepines, which include structures similar to 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane, are known for their diverse biological activities. These compounds are explored for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been active research areas, aiming to exploit these compounds for pharmaceutical applications. The review by Rashid et al. (2019) provides a comprehensive overview of the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, highlighting their significance in medicinal chemistry (Rashid et al., 2019).
Liquid Crystal Research
Another area of interest is the study of liquid crystal dimers, such as the work by Henderson and Imrie (2011), which reports on methylene-linked liquid crystal dimers exhibiting unique transitional properties. These compounds display a twist-bend nematic phase, attributed to their bent geometry, which could be relevant to understanding the structural and functional roles of diazepine derivatives in liquid crystal technology (Henderson & Imrie, 2011).
Environmental and Health Impact Studies
Research also extends to the environmental occurrence and health impacts of related compounds, such as novel brominated flame retardants. Zuiderveen et al. (2020) review the presence of such compounds in various environments and their potential risks, indicating the growing concern over environmental pollutants and their biological effects. While not directly linked to 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane, this research contextually underscores the importance of understanding the environmental and health implications of chemical derivatives used in industry and medicine (Zuiderveen, Slootweg, & de Boer, 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of uses for piperazine derivatives, there could be many potential areas of interest for future research .
Eigenschaften
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-6-3-8-18-16(14)20-10-5-11-21(13-12-20)17-15(2)7-4-9-19-17/h3-4,6-9H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJHJUKHSVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)C3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3170800.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170820.png)
![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)
![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)
![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)

![Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3170880.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)